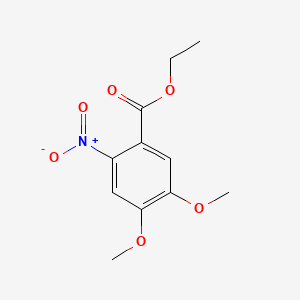
2-Chloro-4-nitrobenzenesulfonamide
Vue d'ensemble
Description
2-Chloro-4-nitrobenzenesulfonamide is a chemical compound that has been studied for its potential use in various chemical reactions and as a ligand in coordination chemistry. It is characterized by the presence of chloro, nitro, and sulfonamide functional groups attached to a benzene ring, which significantly influence its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, N,N-dichloro-2-nitrobenzenesulfonamide has been used as an electrophilic nitrogen source for the direct diamination of alpha,beta-unsaturated ketones, demonstrating the reactivity of the nitrobenzenesulfonamide moiety in the absence of metal catalysts . Additionally, an alternative synthesis route for 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which shares some structural similarities with 2-chloro-4-nitrobenzenesulfonamide, has been reported using the Schiemann reaction, oxychlorination, and nitration, highlighting the versatility of nitrobenzenesulfonamides in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of 2-chloro-4-nitrobenzenesulfonamide derivatives has been elucidated using various techniques. X-ray diffraction methods have been employed to determine the crystal structure of Ni(II) and Zn(II) complexes with 4-chloro-2-nitrobenzenesulfonamide, revealing a distorted octahedral geometry around the nickel ion and a triclinic cell
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
2-Chloro-4-nitrobenzenesulfonamide and its derivatives play a significant role in chemical synthesis. For example, it's involved in the production of secondary amines and the protection of amines, as evidenced by Fukuyama et al. (1995), where they describe its use in smooth alkylation reactions yielding N-alkylated sulfonamides (Fukuyama, Chung-Kuang Jow, & Cheung, 1995). Additionally, Fülöpová and Soural (2015) discuss its application in solid-phase synthesis, particularly in polymer-supported benzenesulfonamides for various chemical transformations (Fülöpová & Soural, 2015).
Inhibition of Carbonic Anhydrases
Sapegin et al. (2018) explored the use of 4-Chloro-3-nitrobenzenesulfonamide in synthesizing [1,4]oxazepine-based primary sulfonamides that inhibit human carbonic anhydrases, a target for therapeutic intervention (Sapegin et al., 2018).
Mécanisme D'action
Target of Action
2-Chloro-4-nitrobenzenesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial properties . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, which is essential for bacterial growth .
Mode of Action
Sulfonamides, including 2-Chloro-4-nitrobenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme, they prevent PABA from being utilized, thereby inhibiting the synthesis of folic acid and ultimately halting bacterial growth .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of folic acid in bacteria . The downstream effects of this inhibition include the disruption of DNA synthesis, as folic acid is a precursor for the nucleotides used in DNA replication .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of 2-Chloro-4-nitrobenzenesulfonamide is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the compound disrupts DNA replication within the bacteria, leading to a halt in their proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-nitrobenzenesulfonamide. In general, factors such as pH, temperature, and presence of other substances can affect the stability and efficacy of a compound .
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-4-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O4S/c7-5-3-4(9(10)11)1-2-6(5)14(8,12)13/h1-3H,(H2,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVQQUVAILWCLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393805 | |
| Record name | 2-chloro-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitrobenzenesulfonamide | |
CAS RN |
31150-99-9 | |
| Record name | 2-chloro-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1306767.png)


![(E)-1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1306774.png)
![3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1306779.png)
![(E)-1-(2,5-dichloro-3-thienyl)-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B1306785.png)
![3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid](/img/structure/B1306790.png)





